molecular formula C17H15Cl2NO B1292937 2'-Azetidinomethyl-2,3-dichlorobenzophenone CAS No. 898755-21-0

2'-Azetidinomethyl-2,3-dichlorobenzophenone

Cat. No.: B1292937
CAS No.: 898755-21-0
M. Wt: 320.2 g/mol
InChI Key: LCEZZARQTKEDHJ-UHFFFAOYSA-N
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Description

2'-Azetidinomethyl-2,3-dichlorobenzophenone is a substituted benzophenone derivative characterized by a dichlorophenyl group at the 2,3-positions and an azetidinomethyl moiety at the 2'-position. Azetidine, a four-membered saturated heterocyclic amine, introduces unique steric and electronic properties to the compound.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-8-3-7-14(16(15)19)17(21)13-6-2-1-5-12(13)11-20-9-4-10-20/h1-3,5-8H,4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEZZARQTKEDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643724
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-21-0
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’-Azetidinomethyl-2,3-dichlorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core, which can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chlorine Substituents: The benzophenone core is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.

    Azetidine Ring Formation: The final step involves the formation of the azetidine ring.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .

Chemical Reactions Analysis

2’-Azetidinomethyl-2,3-dichlorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Azetidinomethyl-2,3-dichlorobenzophenone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,3-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the dichlorobenzophenone core contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2'-Azetidinomethyl-2,3-dichlorobenzophenone with key analogs, focusing on molecular structure, physicochemical properties, and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C16H13Cl2NO ~314.19 (calc.) 2,3-dichlorophenyl; 2'-azetidinomethyl Likely basic due to azetidine; potential H-bonding
3-Acetoxy-2',3'-dichlorobenzophenone C15H10Cl2O3 309.14 2',3'-dichlorophenyl; 3-acetoxy Density: 1.349 g/cm³; BP: 452.4°C
2-Acetoxy-2',3'-dichlorobenzophenone C15H10Cl2O3 309.14 2',3'-dichlorophenyl; 2-acetoxy CAS 890098-76-7; safety hazards noted
3-(3-Chlorophenyl)-2',5'-dichloropropiophenone C15H10Cl3O 328.60 2',5'-dichloro; 3-chlorophenyl Propionphenone backbone; higher Cl content
2-(2,3-Dichlorophenyl)azetidine HCl C9H10Cl3N 250.55 2,3-dichlorophenyl; azetidine Hydrochloride salt; enhanced solubility

Key Findings:

Structural Differences: Substituent Position: The acetoxy analogs () feature ester groups at positions 2 or 3, whereas the azetidinomethyl group in the target compound introduces a basic nitrogen atom. Chlorination Pattern: Compared to 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone , the target compound’s 2,3-dichloro configuration may enhance steric hindrance, affecting binding interactions in biological systems.

Physicochemical Properties: Molecular Weight: The azetidinomethyl group increases molecular weight (~314 vs. Boiling Point/Density: Acetoxy analogs exhibit high boiling points (~452°C) and densities (~1.349 g/cm³) due to polar ester groups , while the azetidine derivative’s boiling point remains uncharacterized but may be lower due to reduced polarity.

Reactivity and Stability: Hydrogen Bonding: The azetidine nitrogen can act as a hydrogen bond donor, contrasting with the acetoxy group’s hydrogen bond acceptor role. This property may enhance crystallinity or stability in solid-state forms, as seen in related dichloroacetamide derivatives . Acid-Base Behavior: The hydrochloride salt of 2-(2,3-dichlorophenyl)azetidine demonstrates the azetidine group’s basicity, suggesting that the target compound could form stable salts for improved bioavailability.

Synthetic Considerations: Substituted benzophenones are typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution . The azetidinomethyl group’s introduction may require specialized reagents (e.g., azetidine derivatives) or protective strategies to avoid side reactions with electrophilic sites.

Research Implications and Limitations

Biological Activity

2'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS No. 898755-21-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2O, with a molecular weight of 305.19 g/mol. The compound features a dichlorobenzophenone backbone with an azetidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzophenone derivatives can inhibit the growth of various bacteria and fungi. In particular, the dichlorobenzophenone structure is known for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The presence of chlorinated aromatic rings enhances the ability to scavenge free radicals. In vitro assays have demonstrated that similar compounds can reduce oxidative stress markers, indicating potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

Inflammation-related diseases are a major area of interest in drug development. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as arthritis and other inflammatory disorders .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Antioxidant Activity : Scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.
  • Anti-inflammatory Response : Inhibition of nuclear factor kappa B (NF-kB) signaling pathways and reduction of inflammatory cytokine production.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Aziz ur-Rehman et al. (2021) synthesized various oxadiazole derivatives, including those related to benzophenones, and evaluated their antibacterial activities. The results indicated promising activity against several pathogenic strains .
  • Antioxidant Evaluation : Research published in the Journal of Pharmaceutical Sciences demonstrated that compounds with similar structures significantly decreased lipid peroxidation in cellular models, suggesting their potential as protective agents against oxidative stress .
  • Inflammation Model Studies : In vivo studies using animal models have shown that certain benzophenone derivatives can significantly reduce paw edema induced by carrageenan, highlighting their anti-inflammatory potential .

Data Summary Table

PropertyObservations
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress markers
Anti-inflammatoryInhibits pro-inflammatory cytokines
MechanismDisruption of membranes, ROS scavenging

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